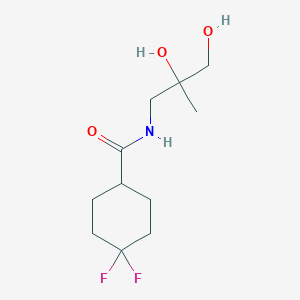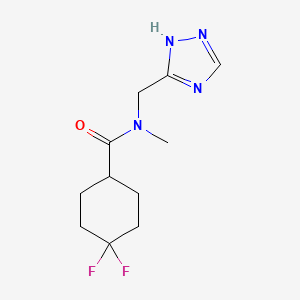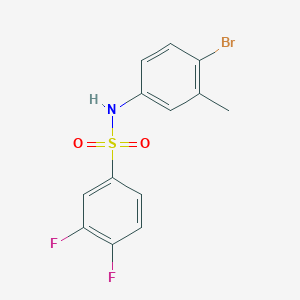
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide, also known as BAY 1895344, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been researched for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in scientific research.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 inhibits the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 can disrupt the expression of genes that are involved in cancer cell growth and survival. This mechanism of action has been validated in preclinical models of cancer.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has been shown to have biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 can inhibit tumor growth and improve survival in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has several advantages for lab experiments. It has high potency and selectivity for BET proteins, which makes it an ideal tool for studying the role of BET proteins in cancer. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for targeting all types of BET proteins. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344. One potential direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential in other disease areas, such as inflammatory diseases or neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344.
Synthesemethoden
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 is synthesized using a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of an organic base and a solvent to produce the final product. The synthesis method has been optimized to produce high yields of N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has been extensively researched for its potential in various scientific research applications. One of the most promising applications is in the field of oncology. N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has shown potential as a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-tumor activity in preclinical models of cancer.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-8-6-9(2-4-11(8)14)17-20(18,19)10-3-5-12(15)13(16)7-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVIDYPNVNQNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide](/img/structure/B7627502.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627504.png)
![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
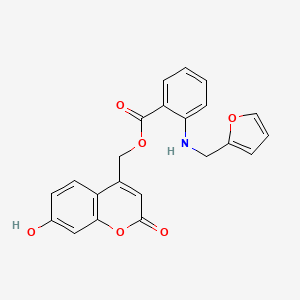
![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
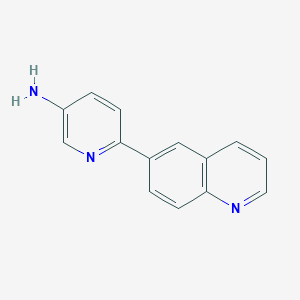
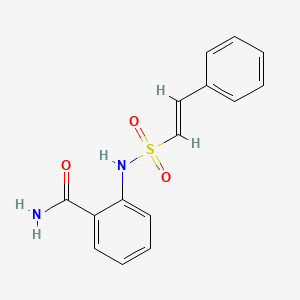
![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
